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Compound Name: 9-Phenanthrenemethanamine

CAS No.: 15398-91-1

Cat. No.: B099646

Get Quote

Executive Summary
The 9-Phenanthrenemethanamine scaffold (and its corresponding amino-alcohol derivatives)

represents a potent class of antimalarial agents designed to overcome multi-drug resistance

(MDR) in Plasmodium falciparum. While historically validated by the efficacy of Halofantrine,

this chemical class faces a critical dichotomy: exceptional efficacy against resistant strains

versus significant cardiotoxicity risks (hERG channel blockade).

This guide objectively compares the SAR (Structure-Activity Relationship) of emerging 9-
phenanthrenemethanamine analogs against established standards (Chloroquine,

Halofantrine, and Lumefantrine). It provides actionable insights into optimizing the amino-alkyl

side chain and phenanthrene ring substitutions to maximize hemozoin inhibition while

mitigating QT-prolongation liabilities.

Mechanism of Action: Heme Detoxification Blockade
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To understand the SAR, one must understand the target. These analogs function as blood

schizonticides. During the erythrocytic stage, the malaria parasite degrades hemoglobin,

releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite. The parasite

detoxifies this by polymerizing heme into inert hemozoin (

-hematin).

9-Phenanthrenemethanamine analogs function via

-

stacking interactions with the porphyrin ring of heme, preventing this polymerization. The
resulting accumulation of free heme lyses the parasite's membranes.

Diagram 1: Pathway of Drug Interference
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Figure 1: The drug intercepts toxic heme, preventing its conversion to inert hemozoin, leading

to parasite death via oxidative stress.

Structure-Activity Relationship (SAR) Analysis
The efficacy and toxicity of this class hinge on three structural regions: the Phenanthrene Core,

the C9-Methanol/Methanamine Linker, and the Terminal Amine.

Comparative SAR Data
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The following table synthesizes data from historical benchmarks (Halofantrine) and optimized

analogs to highlight the trade-offs between potency and hERG toxicity.
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Key SAR Insights
The Hydroxyl Group is Critical: Pure methanamines (lacking the -OH group at C9) show

significantly reduced antimalarial activity compared to amino alcohols. The hydroxyl group

forms an intramolecular hydrogen bond with the amine, locking the conformation for optimal

heme binding.

Lipophilicity vs. hERG: High lipophilicity (LogP > 7, as seen in Halofantrine) correlates with

high potency but drives hERG channel blockade. Reducing the alkyl chain length (e.g.,

Dibutyl
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Diethyl) lowers LogP and hERG toxicity but sacrifices potency.

Ring Substitution: Electron-withdrawing groups (Cl, CF

) at positions 1, 3, and 6 prevent metabolic oxidation of the phenanthrene ring, increasing
half-life.

Diagram 2: SAR Optimization Logic
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Figure 2: Decision tree for optimizing the scaffold. The critical step is selecting an amine tail

that maintains basicity without excessive lipophilicity.

Performance vs. Alternatives

Feature
9-
Phenanthrenemeth
anamine Analogs

Chloroquine (CQ) Lumefantrine

Primary Target Heme Polymerization Heme Polymerization Heme Polymerization

MDR Efficacy
High (Effective against

CQ-resistant strains)

Low (Widespread

resistance)
High

Cardiotoxicity

Moderate to High

(Requires

optimization)

Low (at therapeutic

doses)
Low (Safe profile)

Bioavailability
Variable (Lipophilic,

erratic absorption)
High

Variable (Requires

fatty food)

Cost
Moderate (Synthetic

complexity)
Very Low Moderate

Verdict: 9-Phenanthrenemethanamine analogs are superior to Chloroquine for resistant

strains but generally inferior to Lumefantrine regarding the safety margin (hERG liability). They

are best positioned as "Rescue Drugs" or must be co-formulated to lower the required dose.

Experimental Protocols (Self-Validating)
To verify the activity and safety of a new analog, the following two protocols are mandatory.

Protocol A: -Hematin Inhibition Assay (High-Throughput)
Validates the mechanism of action independent of cell culture.

Reagent Prep: Dissolve Hemin Chloride (15 mg) in 1.5 mL DMSO. Dilute to 100 mM.
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Buffer: Prepare 1M Acetate buffer (pH 4.8) to mimic the parasite's digestive vacuole.

Reaction: In a 96-well plate, mix:

100

L Acetate Buffer[2]

10

L Drug solution (Serial dilution)

50

L Hemin solution

Incubation: Incubate at 37°C for 12–24 hours. Heme will polymerize into insoluble

-hematin.

Quantification:

Wash the plate with 5% SDS (dissolves free heme/drug, leaves

-hematin pellet).

Dissolve the pellet in 0.1M NaOH.

Measure Absorbance at 405 nm.[2]

Validation: Lower absorbance = Higher Inhibition. IC50 should be < 50

M for a viable candidate.

Protocol B: Synthesis of Core Scaffold (Radical Route)
A robust method for generating the 9-substituted core.

Bromination: React 9-methylphenanthrene with NBS (N-bromosuccinimide) and benzoyl

peroxide in CCl
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(Reflux, 4h) to yield 9-(bromomethyl)phenanthrene.

Amination: Treat the bromo-intermediate with the desired secondary amine (e.g., di-n-

butylamine or piperidine) in DMF with K

CO

at 60°C.

Purification: Acid-base extraction is crucial. The product is basic; extract into 1M HCl, wash

organics, then basify aqueous layer to precipitate the pure amine.

Toxicity Profiling: The hERG Liability
The primary failure mode for this class is QT prolongation.

Mechanism: The hydrophobic phenanthrene tail enters the hERG channel pore, while the

protonated amine interacts with aromatic residues (Tyr652/Phe656) inside the channel.

Mitigation Strategy: Introduce polar groups (e.g., hydroxyls, ethers) onto the phenanthrene

ring or the side chain to reduce LogP below 5.0. This destabilizes the drug's binding within

the hydrophobic hERG pore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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